

Application Notes and Protocols for Cell Viability Assays with Ceritinib Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B606605*

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Introduction

Ceritinib, available as **Ceritinib dihydrochloride** (trade name Zykadia), is a second-generation, orally bioavailable, and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It is a targeted therapy primarily used for the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive.[1][2] In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4, resulting in a constitutively active fusion protein that drives tumor cell proliferation and survival.[3][4] Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.[5]

These application notes provide detailed protocols for assessing the in vitro efficacy of **Ceritinib dihydrochloride** using common cell viability assays and summarize its activity across various cancer cell lines.

Mechanism of Action of Ceritinib

Ceritinib is a potent inhibitor of the ALK tyrosine kinase.[6] The EML4-ALK fusion protein promotes tumorigenesis through the activation of several key downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][7] By inhibiting ALK

autophosphorylation, Ceritinib effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis.[5] Notably, Ceritinib has demonstrated significant activity in both crizotinib-naïve and crizotinib-resistant ALK-positive NSCLC models.[7][8] Crizotinib is a first-generation ALK inhibitor, and resistance often develops through secondary mutations in the ALK kinase domain. Ceritinib has been shown to overcome many of these resistance mutations.[7][8]

Data Presentation: In Vitro Efficacy of Ceritinib

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of Ceritinib in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell Line	Cancer Type	ALK Status	Assay Type	IC50 / GI50 (nM)	Reference
H3122	NSCLC	EML4-ALK	CellTiter-Glo	GI50: ~30	[7]
H2228	NSCLC	EML4-ALK	CellTiter-Glo	GI50: ~50	[7]
Ba/F3-NPM-ALK	Pro-B Cell	NPM-ALK	Luciferase Assay	IC50: 26.0	[6]
Karpas299	Anaplastic Large Cell Lymphoma	NPM-ALK	Luciferase Assay	IC50: 22.8	[6]
H3122 CR1	Crizotinib-Resistant NSCLC	EML4-ALK (L1196M)	Cell Survival Assay	GI50: ~50	[9]
MGH021-4	Crizotinib-Resistant NSCLC	EML4-ALK (G1269A)	Cell Survival Assay	GI50: ~100	[9]
Ba/F3-Tel-InsR	Pro-B Cell	Tel-InsR	Luciferase Assay	IC50: 319.5	[6]
Ba/F3-WT	Pro-B Cell	Wild-Type	Luciferase Assay	IC50: 2477	[6]

Experimental Protocols

Detailed methodologies for commonly used cell viability assays to evaluate the efficacy of Ceritinib are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[\[10\]](#)

Materials:

- **Ceritinib dihydrochloride**
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Cell culture medium
- 96-well flat-bottom plates
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[\[11\]](#)
- **Compound Treatment:** Prepare serial dilutions of **Ceritinib dihydrochloride** in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 72 hours).[\[11\]](#)
- **MTT Addition:** After the incubation period, add 10 µL of MTT solution to each well.[\[12\]](#)[\[13\]](#)

- Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[\[10\]](#)
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[\[10\]](#)
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[\[12\]](#)
[\[13\]](#) A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of Ceritinib concentration to determine the IC50 value.

AlamarBlue™ (Resazurin) Assay

This is a fluorometric/colorimetric assay that uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.[\[1\]](#)[\[14\]](#)

Materials:

- **Ceritinib dihydrochloride**
- AlamarBlue™ reagent
- Cell culture medium
- 96-well black, clear-bottom plates (for fluorescence) or clear plates (for absorbance)
- Fluorescence or absorbance microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium. Incubate overnight.
- Compound Treatment: Treat cells with serial dilutions of **Ceritinib dihydrochloride** as described in the MTT protocol. Incubate for the desired duration.

- AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[\[15\]](#)[\[16\]](#)
- Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[\[1\]](#)[\[14\]](#)[\[16\]](#) The optimal incubation time may vary depending on the cell type and density.
- Measurement:
 - Fluorescence: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[\[14\]](#)[\[15\]](#)
 - Absorbance: Measure absorbance at 570 nm and a reference wavelength of 600 nm.[\[14\]](#)[\[15\]](#)
- Data Analysis: After subtracting the background (medium with AlamarBlue™ but no cells), calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[\[17\]](#) The luminescent signal is proportional to the amount of ATP present.

Materials:

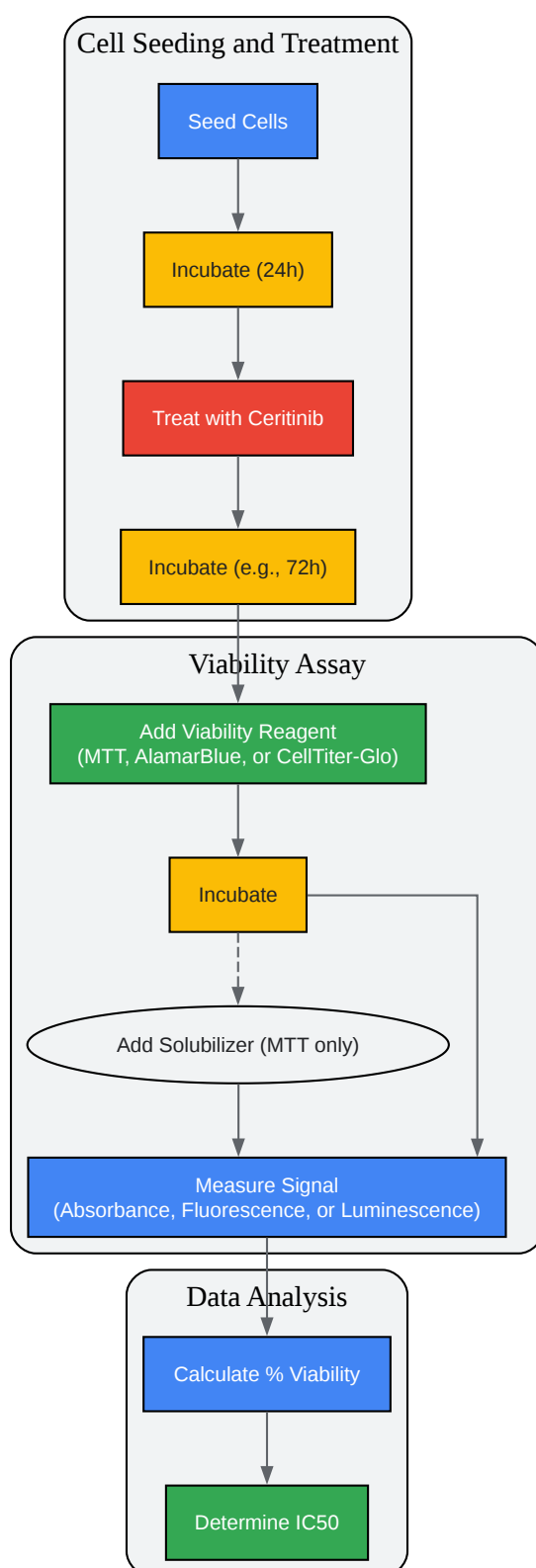
- **Ceritinib dihydrochloride**
- CellTiter-Glo® Reagent
- Cell culture medium
- Opaque-walled 96-well plates
- Luminometer

Protocol:

- Assay Plate Preparation: Seed cells and treat with **Ceritinib dihydrochloride** in an opaque-walled 96-well plate as described in the previous protocols.

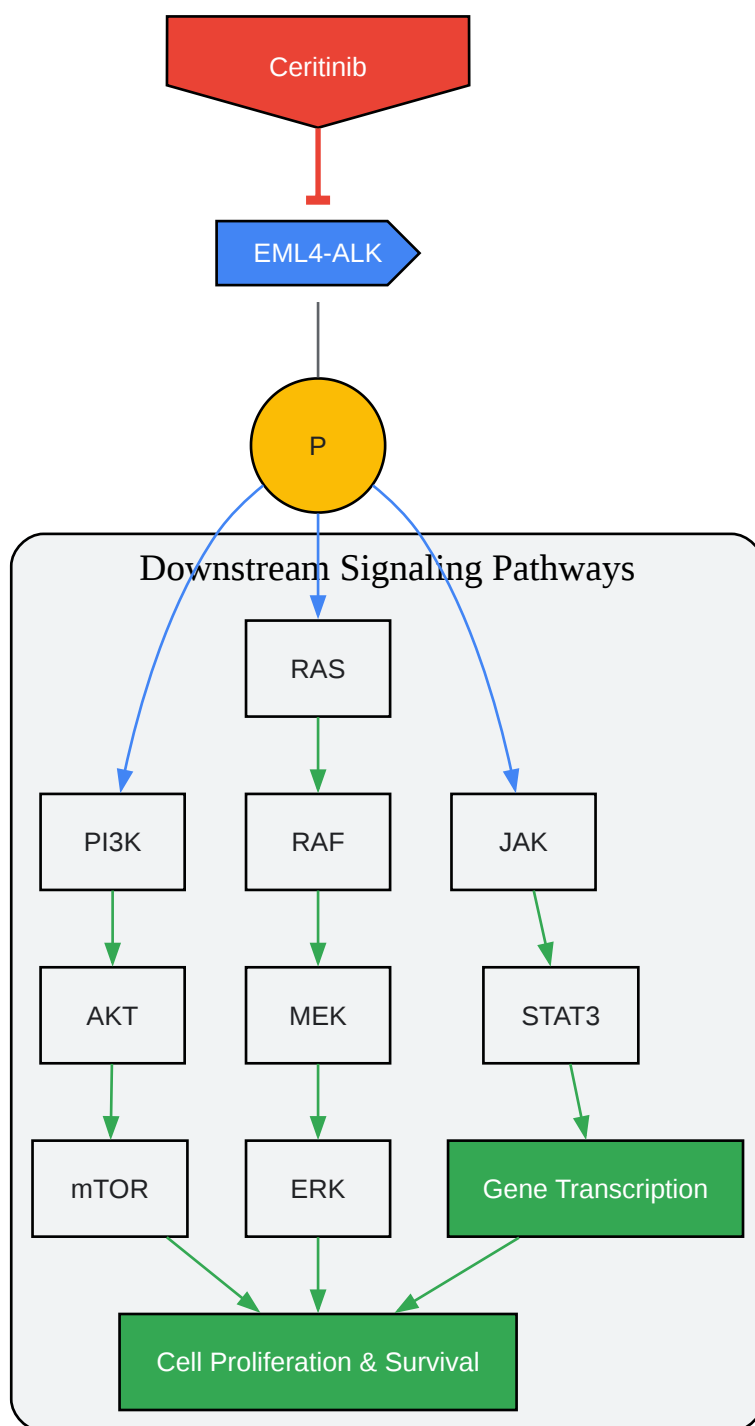
- **Reagent Equilibration:** Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
- **Reagent Addition:** After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.^[5] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).^[5]
- **Signal Stabilization:** Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.^[5] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.^[5]
- **Luminescence Measurement:** Record the luminescence using a luminometer.
- **Data Analysis:** Subtract the background luminescence (medium with reagent but no cells) and calculate cell viability as a percentage of the vehicle control to determine the IC50 value.

Mandatory Visualizations



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Caption: Experimental workflow for cell viability assays with Ceritinib.



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- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assays with Ceritinib Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606605#cell-viability-assays-with-ceritinib-dihydrochloride]

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